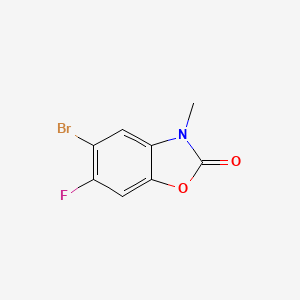
5-bromo-6-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-fluoro-3-methylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound that contains bromine, fluorine, and a benzo[d]oxazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-2-fluoroaniline with methyl chloroformate in the presence of a base to form the intermediate, which is then cyclized to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-6-fluoro-3-methylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while oxidation and reduction can lead to different functionalized compounds.
Applications De Recherche Scientifique
5-Bromo-6-fluoro-3-methylbenzo[d]oxazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 5-bromo-6-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include inhibition or activation of specific biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-6-fluoro-2-methylbenzo[d]oxazole
- 6-Bromo-2-methylbenzo[d]thiazole
- 5-Bromo-2-(methylthio)benzo[d]thiazole
Uniqueness
5-Bromo-6-fluoro-3-methylbenzo[d]oxazol-2(3H)-one is unique due to the presence of both bromine and fluorine atoms on the benzo[d]oxazole core, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for exploring new chemical reactions and developing novel materials or pharmaceuticals.
Propriétés
Formule moléculaire |
C8H5BrFNO2 |
|---|---|
Poids moléculaire |
246.03 g/mol |
Nom IUPAC |
5-bromo-6-fluoro-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H5BrFNO2/c1-11-6-2-4(9)5(10)3-7(6)13-8(11)12/h2-3H,1H3 |
Clé InChI |
XYYJPHBUMGDAAK-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC(=C(C=C2OC1=O)F)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Phosphoric triamide, tris[tris(dimethylamino)phosphoranylidene]-](/img/structure/B8583137.png)

![3-Methyl-2-[pyridine-3-carbonyl-amino]-pentanoic acid](/img/structure/B8583146.png)




![5-[(4-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B8583195.png)





![4,4'-dimethoxy-[2,2'-binaphthalene]-1,1'-diol](/img/structure/B8583221.png)
